N,N-Dibutyl-2-methylhept-1-en-3-amine

Description

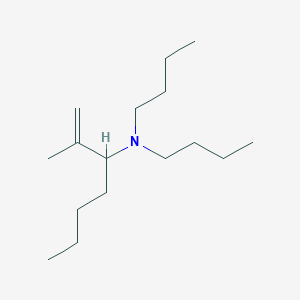

N,N-Dibutyl-2-methylhept-1-en-3-amine is a tertiary amine characterized by two butyl groups attached to the nitrogen atom, a methyl substituent at the second carbon, and an unsaturated alkene group at the 1-en-3 position.

Properties

CAS No. |

62721-76-0 |

|---|---|

Molecular Formula |

C16H33N |

Molecular Weight |

239.44 g/mol |

IUPAC Name |

N,N-dibutyl-2-methylhept-1-en-3-amine |

InChI |

InChI=1S/C16H33N/c1-6-9-12-16(15(4)5)17(13-10-7-2)14-11-8-3/h16H,4,6-14H2,1-3,5H3 |

InChI Key |

PBHZDWZFBLFFIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C)C)N(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-methylhept-1-en-3-amine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of secondary amines with alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-methylhept-1-en-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can convert the double bond into a single bond, using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-methylhept-1-en-3-amine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-methylhept-1-en-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dibutyl-2-methylhept-1-en-3-amine with three classes of amine derivatives, focusing on synthesis, functional groups, and applications.

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Groups : The benzamide derivative features an amide (-CONH-) and hydroxyl (-OH) group, enabling hydrogen bonding and metal coordination . In contrast, the target compound lacks polar groups but contains an alkene and tertiary amine, favoring hydrophobic interactions.

- Synthesis: The benzamide was synthesized via acyl chloride or acid coupling with 2-amino-2-methyl-1-propanol, while this compound likely requires alkylation of a primary amine with butyl halides or reductive amination of aldehydes.

- Applications : The benzamide’s N,O-bidentate directing group is suited for C–H activation in catalysis , whereas the target compound’s alkene may participate in cycloaddition or polymerization reactions.

Comparison with 5-(1H-Indol-3-ylmethyl)-N-(Substituted Phenyl)-1,2,4-Thiadiazol-2-amine Derivatives

- Functional Groups : Thiadiazole derivatives incorporate a sulfur-containing heterocycle and indole moiety, enhancing antibacterial and antifungal activity . The target compound’s alkene and tertiary amine lack inherent bioactivity but may serve as precursors for bioactive molecules.

- Synthesis : Thiadiazoles were synthesized via cyclization of hydrazine carbothioamides under acidic conditions , contrasting with the alkylation or hydroamination strategies needed for the target amine.

- Applications : Thiadiazoles exhibit 65–85% microbial inhibition , while the target compound’s utility remains unexplored in biological contexts.

Comparison with N,N-Bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ⁵-dioxaphosphepan-2-amine

- Functional Groups : This phosphorus-containing compound features a dioxaphosphepane ring and chloroethyl groups, enabling chelation and alkylating properties . The target compound lacks phosphorus but shares the tertiary amine motif.

- Synthesis : The phosphorus derivative likely involves phosphorylation of amines, whereas the target compound’s synthesis would focus on alkene-amine coupling.

- Applications : Phosphorus amines are used in coordination chemistry or as cytotoxic agents , whereas the target’s alkene could enable material science applications.

Data Table: Key Properties and Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.